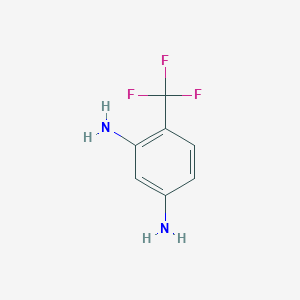

2,4-Diaminobenzotrifluoride

CAS No.: 17139-64-9

Cat. No.: VC7906688

Molecular Formula: C7H7F3N2

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17139-64-9 |

|---|---|

| Molecular Formula | C7H7F3N2 |

| Molecular Weight | 176.14 g/mol |

| IUPAC Name | 4-(trifluoromethyl)benzene-1,3-diamine |

| Standard InChI | InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3H,11-12H2 |

| Standard InChI Key | ZCTYGKMXWWDBCB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1N)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular and Electronic Configuration

The IUPAC name for 2,4-diaminobenzotrifluoride is 4-(trifluoromethyl)benzene-1,2-diamine, reflecting the substituents' positions on the benzene ring . Key structural features include:

-

Trifluoromethyl group: Positioned at the 4-position, the -CF₃ group introduces strong electron-withdrawing effects, influencing the compound's electronic distribution and reactivity.

-

Amino groups: Located at the 1- and 2-positions, these groups enable participation in condensation and coordination reactions.

The SMILES notation C1=CC(=C(C=C1C(F)(F)F)N)N and InChIKey RQWJHUJJBYMJMN-UHFFFAOYSA-N provide unambiguous representations of its structure . Computational analyses predict a planar aromatic system with intramolecular hydrogen bonding between the amino groups and adjacent electronegative atoms .

Table 1: Computed Molecular Properties of 2,4-Diaminobenzotrifluoride

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 176.14 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 0 | |

| Topological Polar Surface | 52 Ų |

Synthesis and Purification

Challenges in Purification

The compound’s high polarity and tendency to form hydrogen bonds necessitate advanced purification techniques:

-

Solvent Extraction: Toluene or dichloromethane isolates the product from aqueous acidic mixtures .

-

Chromatography: Silica gel chromatography resolves byproducts arising from incomplete reduction or oxidation.

Physicochemical Properties and Stability

Thermal and Oxidative Stability

2,4-Diaminobenzotrifluoride exhibits remarkable thermal stability when treated with alkaline additives. Studies on similar aminobenzotrifluorides demonstrate that adding 0.5% by weight of a base (e.g., sodium carbonate) prevents resinification at temperatures up to 160°C for several days . Without stabilization, decomposition occurs within 1.5 hours at 120°C .

Table 2: Stability Profile Under Thermal Stress

| Condition | Outcome | Source |

|---|---|---|

| 150–160°C + 0.5% base | No decomposition over 5 days | |

| 120°C (unstabilized) | Resinification after 1.5 hours |

Solubility and Reactivity

The compound is miscible with polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water . Its amino groups undergo electrophilic substitution, enabling reactions such as:

-

Diazotization: Formation of azo dyes for pigments.

-

Schiff Base Formation: Coordination with aldehydes for polymer crosslinking.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

2,4-Diaminobenzotrifluoride is a precursor to antifolate agents and kinase inhibitors. Its trifluoromethyl group enhances bioavailability and metabolic stability in drug candidates .

Polymer Chemistry

Incorporating the compound into polyimides or epoxy resins improves thermal resistance and dielectric properties. For example, polybenzimidazoles derived from fluorinated diamines exhibit glass transition temperatures exceeding 300°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume